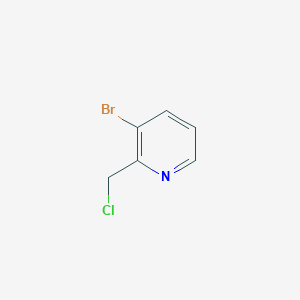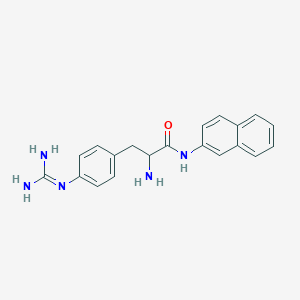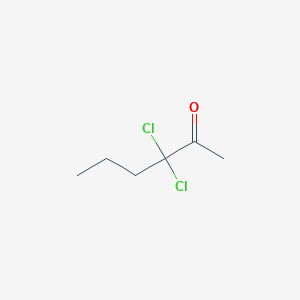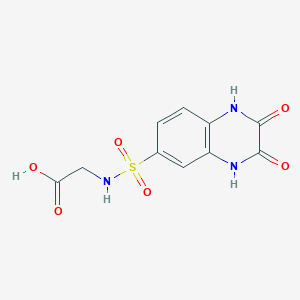
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid is a chemical compound with notable molecular structure and properties. It belongs to a class of compounds known for their diverse applications in various fields of science and technology.
Synthesis Analysis
The synthesis of derivatives related to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid involves complex chemical reactions. For example, the synthesis of related quinoxaline derivatives has been achieved through reactions involving oxalic acid, chlorosulfonic acid, and hydrazine hydrate, characterized by spectral data such as IR, NMR, and mass spectrometry (Festus & Craig, 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been determined using techniques like X-ray diffraction analysis. These structures often exhibit complex molecular geometries and conformations (Wei et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid are diverse. These compounds can participate in various reactions, forming different products under varying conditions. Such reactions often involve steps like condensation, cyclocondensation, and ring-opening ring-closure processes (Ibrahim et al., 1995).
Physical Properties Analysis
The physical properties of these compounds can be intricate. Determining properties like dissociation constants in aqueous solutions provides insights into their behavior in different environments. For example, potentiometric titration methods have been used to determine such properties (Nga et al., 2020).
Chemical Properties Analysis
The chemical properties of (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid derivatives include their reactivity and interactions with other chemical entities. Studies have shown various chemical behaviors and the formation of different products when these compounds undergo chemical reactions under specific conditions (Ibrahim et al., 2013).
科学的研究の応用
Biological Activities and Medicinal Chemistry
N-sulfonylamino azines, including compounds structurally related to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid, have been extensively studied for their biological activities. They have been found to exhibit a wide range of pharmacological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Notably, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Quinoxaline Chemistry
The chemistry of quinoxaline and its derivatives has been explored for various applications, including their use as dyes, pharmaceuticals, and antibiotics. Quinoxalines have also been investigated for their antitumoral properties. Their synthesis typically involves condensing ortho-diamines with 1,2-diketones. This flexibility in synthesis allows for the creation of a wide variety of derivatives with potential biomedical applications (Pareek & Kishor, 2015).
Quinoxaline-Containing Sulfonamides
Research on quinoxaline sulfonamide derivatives has revealed their broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, and anticancer action. The incorporation of the sulfonamide group into quinoxaline enhances its therapeutic potential, suggesting that these hybrids could serve as lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).
Anion Sensing
Quinoxaline-based compounds have been utilized in chromogenic and fluorogenic chemosensors for detecting inorganic anions, which are crucial in biomolecular science. The structural modification of quinoxaline with different signaling units and recognition sites has led to the development of specific anion chemosensors. These advances illustrate the potential of quinoxaline derivatives in analytical chemistry and environmental monitoring (Dey, Al Kobaisi, & Bhosale, 2018).
特性
IUPAC Name |
2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZUIFYTNMKFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366436 |
Source


|
| Record name | N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid | |
CAS RN |
112170-26-0 |
Source


|
| Record name | N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

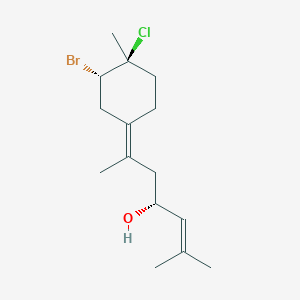

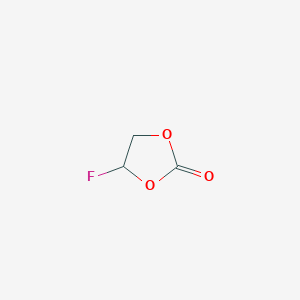
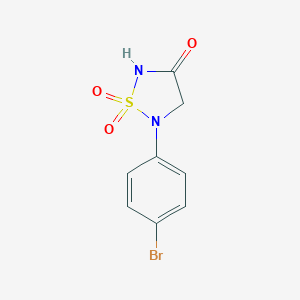
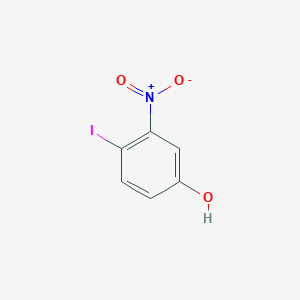
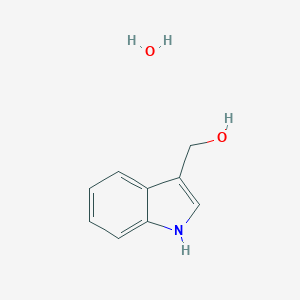


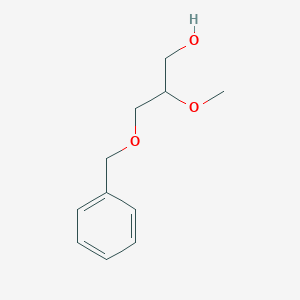
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
